molecular formula C38H34N6O4 B11530012 5-[4-({6-[(2,3-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}oxy)-3-methoxyphenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

5-[4-({6-[(2,3-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}oxy)-3-methoxyphenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

Cat. No.: B11530012
M. Wt: 638.7 g/mol
InChI Key: RPSZCQKBKATOMM-UHFFFAOYSA-N
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Description

The compound 5-[4-({6-[(2,3-DIMETHYLPHENYL)AMINO]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}OXY)-3-METHOXYPHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes multiple aromatic rings, methoxy groups, and an oxadiazole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-({6-[(2,3-DIMETHYLPHENYL)AMINO]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}OXY)-3-METHOXYPHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves multiple steps, including the formation of the oxadiazole ring, the attachment of the dimethylphenylamino group, and the final coupling with the benzo[a]phenanthridinone core. The reaction conditions typically require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-[4-({6-[(2,3-DIMETHYLPHENYL)AMINO]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}OXY)-3-METHOXYPHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines or reduced aromatic rings.

Scientific Research Applications

5-[4-({6-[(2,3-DIMETHYLPHENYL)AMINO]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}OXY)-3-METHOXYPHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor of specific enzymes.

    Medicine: Explored for its potential therapeutic effects, such as anticancer or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 5-[4-({6-[(2,3-DIMETHYLPHENYL)AMINO]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}OXY)-3-METHOXYPHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, such as cell death, inhibition of cell proliferation, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-[4-({6-[(2,3-DIMETHYLPHENYL)AMINO]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}OXY)-3-METHOXYPHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE include other oxadiazole derivatives and benzo[a]phenanthridinone analogs. These compounds may share similar structural features and chemical properties but differ in their specific functional groups or substituents.

Uniqueness

The uniqueness of 5-[4-({6-[(2,3-DIMETHYLPHENYL)AMINO]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}OXY)-3-METHOXYPHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE lies in its specific combination of functional groups and aromatic rings, which confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C38H34N6O4

Molecular Weight

638.7 g/mol

IUPAC Name

5-[4-[[6-(2,3-dimethylanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]oxy]-3-methoxyphenyl]-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one

InChI

InChI=1S/C38H34N6O4/c1-20-9-8-12-26(21(20)2)40-36-37(42-35-34(41-36)43-48-44-35)47-29-16-14-23(17-30(29)46-5)33-32-25(18-38(3,4)19-28(32)45)31-24-11-7-6-10-22(24)13-15-27(31)39-33/h6-17,33,39H,18-19H2,1-5H3,(H,40,41,43)

InChI Key

RPSZCQKBKATOMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NC3=NON=C3N=C2OC4=C(C=C(C=C4)C5C6=C(CC(CC6=O)(C)C)C7=C(N5)C=CC8=CC=CC=C87)OC)C

Origin of Product

United States

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